(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a but-3-enoic acid backbone. The Boc group enhances stability during synthetic processes, while the conjugated double bond in the butenoyl chain offers reactivity for further functionalization, such as Michael additions or cycloadditions. This compound is widely utilized in peptide synthesis, medicinal chemistry, and as a building block for bioactive molecules. Its stereochemical (S)-configuration is critical for enantioselective applications in drug design .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZVVBUNVWRGH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449244 | |
| Record name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91028-39-6 | |
| Record name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of tert-butoxycarbonyl derivatives, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the but-3-enoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can also be reduced to form saturated derivatives.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Epoxides: and from oxidation.
Saturated derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid is primarily utilized as a building block in organic synthesis. The Boc group serves to protect the amino functionality during various chemical reactions, allowing for selective functionalization of other parts of the molecule.
Key Reactions :
- Oxidation : The double bond can be oxidized to form epoxides or diols.
- Reduction : The double bond can also be reduced to form saturated derivatives.
- Substitution : The Boc-protected amino group can participate in nucleophilic substitution reactions.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities, particularly in the development of pharmaceuticals.
Anticancer Activity :
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, certain derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating effective inhibition of cell growth comparable to established drugs like tamoxifen.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 5 | 10.2 | MCF-7 |
| Compound 9 | 15.6 | MDA-MB-231 |
| Tamoxifen | 8.7 | MCF-7 |
Anticonvulsant Activity :
In vivo studies have indicated that certain analogs of this compound provide significant protection in seizure models, suggesting potential for treating epilepsy.
| Model | ED50 (mg/kg) | Compound |
|---|---|---|
| MES | 49.6 | Compound 14 |
| 6 Hz | 63.2 | Compound 14 |
Biological Research
The compound is also employed in biological studies to investigate enzyme mechanisms and protein interactions. By incorporating Boc-L-β-amino acid into specific sites of proteins, researchers can study conformational changes and binding affinities.
Case Study 1: Breast Cancer Treatment
A study evaluated several derivatives based on this compound for their efficacy against breast cancer cell lines. Results indicated that compounds with specific substitutions showed improved potency compared to standard treatments.
Case Study 2: Anticonvulsant Screening
Another investigation focused on the anticonvulsant properties of certain derivatives. The findings suggested robust activity in multiple seizure models, indicating their potential as new antiepileptic drugs.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid involves the reactivity of the Boc-protected amino group and the double bond in the but-3-enoic acid moiety. The Boc group provides stability and protection during synthetic transformations, while the double bond allows for further functionalization through various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The table below highlights key structural differences between the target compound and related Boc-protected amino acids:
*Calculated based on molecular formula.
Key Comparative Insights
Steric and Electronic Effects
- The but-3-enoic acid backbone in the target compound introduces a conjugated double bond, enhancing reactivity for cross-coupling or cyclization compared to saturated analogs like (2R,3S)-3-methylpentanoic acid .
- Aryl substituents (e.g., 4-iodophenyl in or thiophen-2-yl in ) increase hydrophobicity and steric bulk, influencing binding affinity in anticancer applications. The iodine atom in the former may facilitate radiolabeling or halogen bonding.
Stereochemical and Functional Group Impact
- The (S)-configuration at the α-carbon is conserved across all analogs, critical for maintaining enantioselectivity in biological systems.
- Hydroxy and N-methyl groups in (2S,3R)-3-hydroxybutanoic acid () enable hydrogen bonding and metabolic stability, contrasting with the target compound’s unsaturated backbone.
Physicochemical Properties
- Solubility : The thiophen-2-yl analog () exhibits lower aqueous solubility due to its aromatic heterocycle, whereas the target compound’s aliphatic backbone may improve solubility in polar solvents.
- Thermal Stability: Boc-protected compounds generally show high thermal stability, but the butenoyl chain’s conjugation could reduce stability compared to saturated analogs.
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid, also known as Boc-L-β-amino acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Chemical Formula : C9H15NO4
- Molecular Weight : 201.22 g/mol
- CAS Number : 171077-04-6
The primary mechanism of action for this compound involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl (Boc) group protects the amino functionality during chemical reactions, allowing selective functionalization of other parts of the molecule. Upon completion of desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of compounds derived from this amino acid were tested against various breast cancer cell lines, including MCF-7 and MDA-MB-231. Results showed that certain derivatives inhibited cell growth effectively, comparable to established drugs like tamoxifen and olaparib .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 5 | 10.2 | MCF-7 |
| Compound 9 | 15.6 | MDA-MB-231 |
| Tamoxifen | 8.7 | MCF-7 |
Anticonvulsant Activity
In addition to anticancer effects, this compound has been evaluated for anticonvulsant activity. In vivo studies demonstrated that certain analogs provided significant protection in seizure models, indicating potential for treating epilepsy .
| Model | ED50 (mg/kg) | Compound |
|---|---|---|
| MES | 49.6 | Compound 14 |
| 6 Hz | 63.2 | Compound 14 |
Synthesis and Applications
The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. This compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds, particularly in peptide-based drug development due to its ability to protect amino groups during synthesis .
Case Studies
- Breast Cancer Treatment : A study evaluated several derivatives based on this compound for their efficacy against breast cancer cell lines. The results indicated that compounds with specific substitutions showed improved potency compared to standard treatments .
- Anticonvulsant Screening : Another investigation into the anticonvulsant properties revealed that certain derivatives exhibited robust activity in multiple seizure models, suggesting their potential as new antiepileptic drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
